3-(1-Naphthyl)-2-propynoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(1-Naphthyl)-2-propynoic acid can be represented by the SMILES notation: OC(=O)CCC1=C2C=CC=CC2=CC=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1-Naphthyl)-2-propynoic acid are not available, related compounds such as 1-naphthol have been studied. For instance, 1-naphthol undergoes reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis
3-(1-Naphthyl)-2-propynoic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 155°C to 159°C . The storage temperature is recommended to be at room temperature, and the substance should be kept sealed in a dry place .Scientific Research Applications
1. Chemical Reactions and Synthesis
Research on 3-(1-Naphthyl)-2-propynoic acid has explored its role in various chemical reactions and synthesis processes. For instance, Khalaf et al. (2021) investigated the alkaline hydrolysis rates and pKa values of methyl 3-(7-substituted-1-naphthyl) propynoate, highlighting the compound's relevance in understanding substituent effects and ionization reactions (Khalaf et al., 2021). Additionally, Nakazawa et al. (1989) described the synthesis of naphthyl alkyl and aryl sulfides from naphthols, demonstrating the utility of 3-(1-Naphthyl)-2-propynoic acid derivatives in producing various sulfides (Nakazawa et al., 1989).
2. Pharmaceutical and Medicinal Chemistry
The compound and its derivatives have been studied in the context of pharmaceutical and medicinal chemistry. Hiyama et al. (1990) developed a method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, showcasing its potential in drug synthesis (Hiyama et al., 1990).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
3-naphthalen-1-ylprop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFMEUUZRXLGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353991 | |
Record name | 3-(1-naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-2-propynoic acid | |
CAS RN |
4843-42-9 | |
Record name | 3-(1-naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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